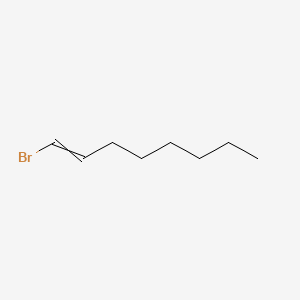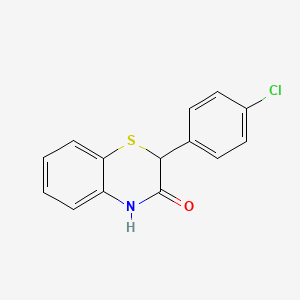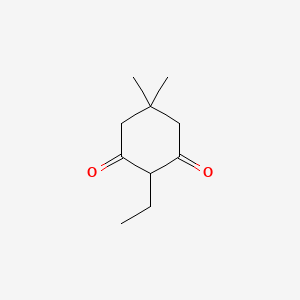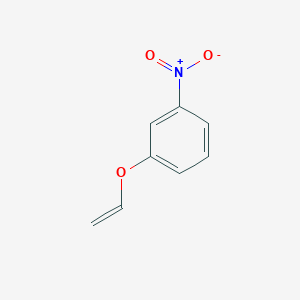
1-(Ethenyloxy)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethenyloxy)-3-nitrobenzene is an organic compound characterized by the presence of an ethenyloxy group attached to a benzene ring substituted with a nitro group
Méthodes De Préparation
The synthesis of 1-(Ethenyloxy)-3-nitrobenzene typically involves the reaction of 3-nitrophenol with an appropriate ethenylating agent under controlled conditions. One common method is the reaction of 3-nitrophenol with vinyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions may be employed to enhance the production process.
Analyse Des Réactions Chimiques
1-(Ethenyloxy)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethenyloxy group can be hydrogenated to form 1-(Ethoxy)-3-nitrobenzene.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include 1-(Ethoxy)-3-nitrobenzene and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Ethenyloxy)-3-nitrobenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving aromatic substitution reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, useful in the development of pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives could lead to the discovery of new drugs with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Ethenyloxy)-3-nitrobenzene and its derivatives depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The ethenyloxy group may also participate in reactions that modify the compound’s activity or stability. Molecular targets and pathways involved include enzymes that catalyze reduction reactions and cellular components that interact with the compound’s reactive intermediates.
Comparaison Avec Des Composés Similaires
1-(Ethenyloxy)-3-nitrobenzene can be compared with other nitrobenzene derivatives such as 1-(Methoxy)-3-nitrobenzene and 1-(Ethoxy)-3-nitrobenzene. These compounds share similar chemical properties but differ in their substituents, which can influence their reactivity and applications. The presence of the ethenyloxy group in this compound provides unique reactivity patterns and potential for further functionalization compared to its analogs.
Similar compounds include:
- 1-(Methoxy)-3-nitrobenzene
- 1-(Ethoxy)-3-nitrobenzene
- 1-(Propoxy)-3-nitrobenzene
These compounds highlight the versatility of nitrobenzene derivatives and their potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
1441-07-2 |
|---|---|
Formule moléculaire |
C8H7NO3 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
1-ethenoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H7NO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h2-6H,1H2 |
Clé InChI |
AFQSAMFXXRPMLP-UHFFFAOYSA-N |
SMILES canonique |
C=COC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


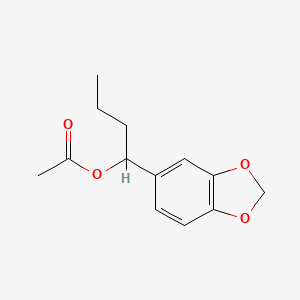
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
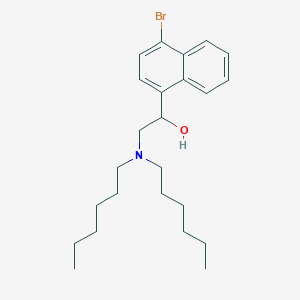

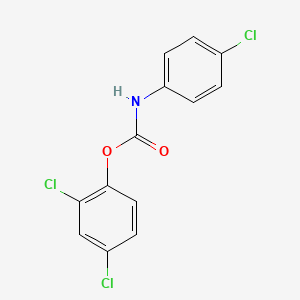
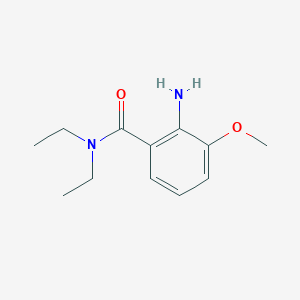
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
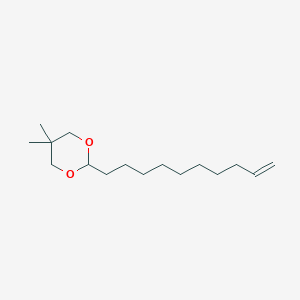
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)


